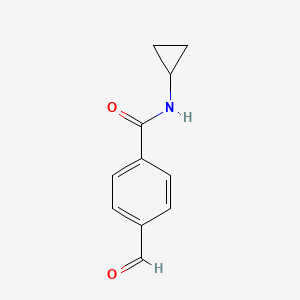

N-cyclopropyl-4-formylbenzamide

描述

属性

IUPAC Name |

N-cyclopropyl-4-formylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-7-8-1-3-9(4-2-8)11(14)12-10-5-6-10/h1-4,7,10H,5-6H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBBUUEDBJUBFJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of N Cyclopropyl 4 Formylbenzamide

Retrosynthetic Analysis of N-cyclopropyl-4-formylbenzamide

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis. The primary disconnection breaks the amide bond, a common and reliable transformation. This leads to two key precursors: 4-formylbenzoic acid and cyclopropylamine (B47189). This approach simplifies the complex target molecule into more readily available or synthesizable starting materials.

Further disconnection of 4-formylbenzoic acid can be envisioned by a functional group interconversion, tracing the formyl group back to a more stable precursor like a methyl group or a hydroxymethyl group, which can be oxidized in a later step. Similarly, the synthesis of cyclopropylamine itself can be considered, often originating from cyclopropanecarboxylic acid or other cyclopropane-containing building blocks. This strategic deconstruction allows for the evaluation of multiple synthetic pathways and the selection of the most efficient and practical route.

Classical Synthetic Routes for this compound and its Precursors

The classical synthesis of this compound and its constituent parts relies on well-established and robust chemical transformations. These methods, while sometimes lacking the elegance of modern catalytic systems, are often dependable and scalable.

Amidation Reactions in the this compound Scaffold Construction

The formation of the amide bond is a cornerstone of this synthesis. The most direct approach involves the coupling of 4-formylbenzoic acid with cyclopropylamine. achemblock.com However, the direct reaction of a carboxylic acid and an amine is often slow and requires high temperatures. To overcome this, the carboxylic acid is typically activated.

Common methods for activating the carboxylic acid include:

Conversion to Acyl Chlorides: Treating 4-formylbenzoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts it into the highly reactive 4-formylbenzoyl chloride. masterorganicchemistry.com This acyl chloride readily reacts with cyclopropylamine, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. masterorganicchemistry.com

Use of Coupling Reagents: A milder and often more efficient approach involves the use of peptide coupling reagents. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid in situ, facilitating its reaction with the amine under gentle conditions. masterorganicchemistry.comwikipedia.org These reagents are widely used in peptide synthesis and are equally effective for constructing amide bonds in a variety of molecules. masterorganicchemistry.comwikipedia.org

| Amidation Method | Reagents | Key Features |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride | Highly reactive intermediate, often requires a base. masterorganicchemistry.com |

| Coupling Reagents | DCC, EDC | Mild reaction conditions, high efficiency. masterorganicchemistry.comwikipedia.org |

Formylation Strategies for the 4-Formylbenzamide Moiety

The introduction of the formyl group onto the benzamide (B126) core is another critical step. Several strategies can be employed to achieve this transformation.

One common approach is the oxidation of a precursor functional group. For instance, starting with 4-methylbenzoic acid, the methyl group can be oxidized to a formyl group. This can be achieved using various oxidizing agents, although careful control of reaction conditions is necessary to prevent over-oxidation to the carboxylic acid.

Alternatively, the formyl group can be introduced through electrophilic aromatic substitution on a suitable benzene (B151609) derivative. However, direct formylation of benzene rings can be challenging. A more common strategy involves the use of a protected formyl group or a synthetic equivalent that can be later converted to the aldehyde.

Another viable route involves the reduction of a corresponding carboxylic acid derivative, such as an ester or an acyl chloride, to the aldehyde. Reagents like diisobutylaluminium hydride (DIBAL-H) are often used for this purpose at low temperatures to prevent further reduction to the alcohol.

| Formylation Strategy | Starting Material | Reagents | Key Considerations |

| Oxidation | 4-Methylbenzoic acid derivative | Mild oxidizing agents | Risk of over-oxidation to carboxylic acid. |

| Reduction | 4-Carboxybenzamide derivative | DIBAL-H | Requires low temperatures to control reduction. |

Incorporation of the Cyclopropyl (B3062369) Moiety in this compound Synthesis

The cyclopropyl group is a key structural feature that imparts unique properties to the molecule. researchgate.netnih.gov The most straightforward way to introduce this moiety is by using a pre-formed cyclopropyl-containing building block, such as cyclopropylamine or cyclopropanecarboxylic acid. researchgate.net

The synthesis of cyclopropylamine itself can be achieved through various methods, including the Hofmann or Curtius rearrangement of cyclopropanecarboxamide (B1202528) or cyclopropanecarbonyl azide, respectively.

In some synthetic strategies, the cyclopropane (B1198618) ring is constructed during the synthesis. This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction or transition metal-catalyzed cyclopropanations of appropriate alkene precursors. nih.govnih.gov For example, a precursor containing a vinyl group could undergo a cyclopropanation reaction to introduce the three-membered ring.

Modern and Advanced Synthetic Approaches to this compound and its Analogues

Modern synthetic chemistry offers more sophisticated and efficient methods for the synthesis of complex molecules like this compound. These approaches often utilize catalytic systems to achieve high levels of selectivity and efficiency.

Catalytic Methods for this compound Synthesis

Catalytic methods have revolutionized amide bond formation. Instead of stoichiometric activating agents, catalytic amounts of a suitable catalyst can be used to promote the direct amidation of carboxylic acids with amines. Various transition metal and organocatalytic systems have been developed for this purpose. These methods are often more environmentally friendly as they generate less waste.

Furthermore, modern cross-coupling reactions can be employed to construct the C-N bond. For instance, a palladium-catalyzed Buchwald-Hartwig amination could potentially be used to couple an aryl halide (e.g., 4-formylbromobenzene) with cyclopropylamine. This approach offers a powerful and versatile tool for the synthesis of a wide range of amides.

Purification and Structural Elucidation Techniques for this compound in Research

Following synthesis, rigorous purification and unambiguous structural confirmation are essential to ensure the identity and purity of the target compound.

Chromatography is the primary technique for the purification of organic compounds like this compound. Adsorption column chromatography using silica (B1680970) gel is the most common method employed at the research scale. The principle relies on the differential adsorption of the components of a mixture onto a solid stationary phase (silica gel) while a liquid mobile phase (a solvent or mixture of solvents) flows through it.

In the case of this compound, which is a moderately polar compound, the crude product is dissolved in a minimal amount of solvent and loaded onto the top of a column packed with silica gel. A solvent system, typically a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate, is then passed through the column. The components of the mixture travel down the column at different rates depending on their polarity and affinity for the silica gel. The desired compound is collected in fractions as it elutes from the column, and the solvent is subsequently removed by evaporation.

Table 3: Typical Setup for Chromatographic Purification of this compound

| Parameter | Description | Typical Material/Condition |

| Stationary Phase | The solid adsorbent that separates the mixture. | Silica Gel (60-120 or 230-400 mesh) |

| Mobile Phase (Eluent) | The solvent system that moves the mixture through the column. | Ethyl Acetate / Hexane Gradient (e.g., 10% to 50% Ethyl Acetate) |

| Detection Method | Technique used to monitor the eluting fractions. | Thin-Layer Chromatography (TLC) with UV visualization |

| Apparatus | The physical setup for the separation. | Glass column, collection flasks, solvent reservoir |

Once purified, the structure of this compound is confirmed using a combination of spectroscopic techniques. Each method provides unique information about the molecule's framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the carbon-hydrogen framework.

¹H NMR would show distinct signals for the protons on the benzene ring (typically in the δ 7.5-8.0 ppm region), a singlet for the aldehyde proton (CHO) at a downfield shift (around δ 10.0 ppm), a broad signal for the amide proton (NH), and a set of complex multiplets at high field (typically δ 0.6-3.0 ppm) characteristic of the cyclopropyl ring protons.

¹³C NMR would reveal signals for the two carbonyl carbons (amide and aldehyde), the carbons of the aromatic ring, and the carbons of the cyclopropyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique identifies the functional groups present in the molecule. Key absorption bands for this compound would include a strong C=O stretching vibration for the aldehyde around 1700 cm⁻¹, another strong C=O stretch for the amide (Amide I band) around 1650 cm⁻¹, an N-H stretching vibration around 3300 cm⁻¹, and C-H stretches for the aromatic and aliphatic parts of the molecule.

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern. For this compound (C₁₁H₁₁NO₂), the expected exact mass would be determined, and the observation of the molecular ion peak [M]⁺ or a related ion like [M+H]⁺ would confirm the molecular formula.

Table 4: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Observation |

| ¹H NMR | Aromatic Protons | δ ~7.8-8.0 ppm (d, 2H), δ ~7.9-8.1 ppm (d, 2H) |

| Aldehyde Proton | δ ~10.1 ppm (s, 1H) | |

| Amide Proton | δ ~8.5 ppm (br s, 1H) | |

| Cyclopropyl Protons | δ ~2.9 ppm (m, 1H, CH), δ ~0.7-0.9 ppm (m, 4H, CH₂) | |

| ¹³C NMR | Aldehyde Carbonyl | δ ~192 ppm |

| Amide Carbonyl | δ ~166 ppm | |

| Aromatic Carbons | δ ~128-140 ppm (4 signals) | |

| Cyclopropyl Carbons | δ ~23 ppm (CH), δ ~7 ppm (CH₂) | |

| FTIR (cm⁻¹) | N-H Stretch | ~3300 cm⁻¹ |

| C-H Stretch (Aromatic) | ~3050 cm⁻¹ | |

| C-H Stretch (Aliphatic) | ~2950 cm⁻¹ | |

| C=O Stretch (Aldehyde) | ~1705 cm⁻¹ | |

| C=O Stretch (Amide I) | ~1650 cm⁻¹ | |

| Mass Spec. | Molecular Ion (EI) | m/z = 189.0790 (C₁₁H₁₁NO₂) |

Structure Activity Relationship Sar and Lead Optimization Studies of N Cyclopropyl 4 Formylbenzamide Analogues

Design Principles for N-cyclopropyl-4-formylbenzamide Derivatives

The design of derivatives based on the this compound scaffold is guided by established principles of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net Key strategies involve the modification of the cyclopropyl (B3062369) moiety, the benzamide (B126) ring, and the formyl group to probe the chemical space around the core structure.

One of the primary design considerations is the introduction of substituents that can engage in specific interactions with the target protein, such as hydrogen bonding, hydrophobic interactions, or electrostatic interactions. For instance, in the development of a series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine (B1666218) transporter-1 (GlyT-1), optimization of the benzamide component was a key aspect of the design strategy. nih.gov

Furthermore, the concept of bioisosterism is a fundamental principle applied in the design of this compound analogues. This involves replacing a functional group with another that has similar physicochemical properties, with the aim of improving biological activity or metabolic stability. nih.gov For example, the amide bond itself can be replaced with bioisosteres like thioamides, selenoamides, or triazoles to investigate the importance of the amide geometry and hydrogen bonding capabilities for activity. nih.gov

Impact of Cyclopropyl Moiety Modifications on this compound's Activity

Bioisosteric replacement of the cyclopropyl group is a key strategy to modulate the activity and properties of this compound analogues. The choice of replacement can significantly impact potency, selectivity, and metabolic stability.

In a study of Bruton's tyrosine kinase (Btk) inhibitors, replacing the cyclopropyl amide with similarly sized short alkyl and cyclobutyl amides resulted in decreased potency, suggesting the specific size and conformation of the cyclopropyl group are important for optimal activity. nih.gov The introduction of a gem-dimethyl group as a replacement for a cyclopropyl ring has been employed to prevent bioactivation and the formation of reactive metabolites. hyphadiscovery.com

The following table summarizes the effects of bioisosteric replacements for the cyclopropyl group in related inhibitor series.

| Original Group | Bioisosteric Replacement | Effect on Activity | Reference |

| Cyclopropyl | Short alkyl (e.g., ethyl) | Decreased potency | nih.gov |

| Cyclopropyl | Cyclobutyl | Decreased potency | nih.gov |

| Cyclopropyl | gem-Dimethyl | Averted bioactivation | hyphadiscovery.com |

The conformation of the N-cyclopropyl substituent has a significant impact on the biological activity of these compounds. NMR studies and ab initio calculations on N-cyclopropylacetamide have revealed that it exhibits an unexpected conformational preference. nih.gov Unlike other secondary acetamides that predominantly adopt an anti conformation, N-cyclopropylacetamide shows a significant population of the E-rotamer (cis) and adopts an ortho conformation around the N-cPr bond. nih.gov

In the context of benzazepine-based dopamine (B1211576) receptor agonists and antagonists, conformational analysis has been instrumental in identifying the biologically active conformations, suggesting that a specific chair conformation with an equatorial phenyl ring is most probable for receptor binding. nih.gov A similar approach can be applied to understand the active conformation of this compound analogues.

Substituent Effects on the Formylbenzamide Core in this compound Analogues

The formylbenzamide core is another critical component of the scaffold that can be extensively modified to fine-tune the biological activity. Both electronic and steric modifications on the benzamide ring, as well as derivatization of the formyl group, have been explored.

The electronic and steric properties of substituents on the benzamide ring can profoundly influence the activity of this compound analogues.

In a study of N-substituted benzamide derivatives as histone deacetylase (HDAC) inhibitors, it was found that a chlorine atom or a nitro-group on the benzamide ring significantly decreased anti-proliferative activity. nih.gov This suggests that electron-withdrawing groups at certain positions can be detrimental to activity. Conversely, in a series of benzenesulfonamide (B165840) derivatives, the introduction of electron-donating groups such as methoxy (B1213986) or dimethylamino on the aromatic ring was generally more beneficial for inhibitory activity towards carbonic anhydrase IX than electron-withdrawing groups like chloro or carboxyl. rsc.org

The position of the substituents is also critical. For instance, in a series of 2-phenoxybenzamide (B1622244) derivatives, moving a substituent from the meta to the para position on the anilino part of the molecule resulted in a significant increase in antiplasmodial activity.

The following table illustrates the impact of different substituents on the benzamide ring in related inhibitor series.

| Substituent | Position | Effect on Activity | Reference |

| Chlorine | - | Decreased anti-proliferative activity | nih.gov |

| Nitro | - | Decreased anti-proliferative activity | nih.gov |

| Methoxy (electron-donating) | para | Beneficial for inhibitory activity | rsc.org |

| Chloro (electron-withdrawing) | para | Less beneficial for inhibitory activity | rsc.org |

The formyl group at the 4-position of the benzamide ring is a key feature that can be chemically modified to explore new interactions with the target protein. The aldehyde functionality is a reactive handle that allows for a variety of chemical transformations.

While specific studies on the derivatization of the formyl group in this compound are not extensively reported in the provided search results, general strategies for aldehyde derivatization in medicinal chemistry can be considered. These include:

Reductive amination: The formyl group can be converted to an amine, which can then be further functionalized. This introduces a basic center and allows for the exploration of hydrogen bonding and ionic interactions.

Wittig reaction: The formyl group can be converted to an alkene, which can introduce conformational constraints and allow for the exploration of hydrophobic pockets in the target protein.

Oxidation to a carboxylic acid: This introduces an acidic center that can engage in ionic interactions or hydrogen bonding.

Formation of oximes and hydrazones: These derivatives can act as hydrogen bond donors and acceptors and can also be used to introduce further functionality.

Development of Structure-Activity Models for this compound Scaffolds

The development of robust structure-activity relationship (SAR) models is a cornerstone of medicinal chemistry, providing a framework to understand how chemical structure translates into biological activity. For the this compound scaffold, a systematic exploration of its chemical architecture is essential to delineate the pharmacophoric features critical for its biological effects. This process typically involves the synthesis of a focused library of analogues and their subsequent biological evaluation.

A systematic SAR investigation of the this compound scaffold would dissect the molecule into three primary regions for modification: the N-cyclopropyl group, the central benzamide core, and the 4-formylphenyl moiety. The insights gained from these modifications are then used to construct a predictive SAR model.

Modification of the N-Cyclopropyl Group: The cyclopropyl group is a small, rigid ring that can introduce conformational constraint and favorable metabolic properties. Its role in binding to a biological target would be investigated by replacing it with a variety of other substituents. This would help to probe the size, shape, and conformational requirements of the binding pocket.

Modification of the Benzamide Core: The central benzamide linkage is a key structural element, often involved in crucial hydrogen bonding interactions with the target protein. Modifications in this region, such as altering the substitution pattern on the phenyl ring or replacing the amide bond with bioisosteres, can provide valuable information about the required orientation and electronic properties for optimal activity.

Modification of the 4-Formylphenyl Moiety: The 4-formyl group is an electron-withdrawing group and a potential hydrogen bond acceptor. Its contribution to the activity of the parent compound would be assessed by replacing it with a range of other functional groups with varying electronic and steric properties. This would elucidate the importance of the aldehyde functionality for the compound's biological profile.

The following interactive data table summarizes a hypothetical SAR study for this compound analogues, illustrating how systematic modifications could influence biological activity.

This table presents hypothetical data for illustrative purposes.

Strategies for Optimizing this compound's Potency and Selectivity

Lead optimization is a critical phase in drug discovery that aims to enhance the desirable properties of a lead compound, such as potency and selectivity, while minimizing undesirable characteristics. For this compound, a multi-pronged approach employing various medicinal chemistry strategies would be necessary to refine its biological profile.

One of the primary strategies involves bioisosteric replacement . This approach entails substituting a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's interaction with its biological target or enhancing its pharmacokinetic profile. For instance, the 4-formyl group could be replaced with other electron-withdrawing groups that can act as hydrogen bond acceptors, such as a cyano or a nitro group. Alternatively, replacing the formyl group with a trifluoromethyl group could enhance metabolic stability and binding affinity. drughunter.com The N-cyclopropyl group could also be replaced with other small, constrained ring systems like oxetane (B1205548) or azetidine (B1206935) to probe different regions of the binding pocket and potentially improve properties such as solubility. drughunter.com

Structure-based drug design is another powerful strategy, provided that the three-dimensional structure of the biological target is available. By understanding the binding mode of this compound, medicinal chemists can rationally design modifications to enhance interactions with key residues in the binding site. For example, if the cyclopropyl group is situated in a hydrophobic pocket, expanding it to a cyclobutyl or cyclopentyl group might lead to more favorable van der Waals interactions and increased potency. Similarly, if the formyl group is near a specific amino acid residue, introducing a substituent that can form a stronger hydrogen bond or a covalent bond could significantly boost potency.

Systematic modification of the benzamide core can also yield significant improvements in potency and selectivity. The introduction of substituents, such as halogens or small alkyl groups, on the phenyl ring can modulate the electronic properties and conformation of the molecule, leading to enhanced binding affinity. For example, the introduction of a fluorine atom can alter the pKa of the amide proton and introduce favorable interactions with the target. nih.gov

Furthermore, multi-objective optimization techniques can be employed to simultaneously improve several parameters, such as potency, selectivity, and metabolic stability. nih.gov This approach often involves the use of computational models to predict the properties of virtual compounds before their synthesis, thereby streamlining the optimization process.

Mechanistic Investigations of N Cyclopropyl 4 Formylbenzamide S Biological Activity

Cellular Pathways Modulated by N-cyclopropyl-4-formylbenzamide

Cell-Based Functional Assays to Elucidate this compound Mechanism

Specific cell-based functional assays for this compound are not described in the current scientific literature. However, the broader class of N-substituted benzamides has been investigated for its potential to induce apoptosis in cancer cell lines. For instance, studies on compounds like declopramide (B1670142) have utilized cell lines such as the mouse 70Z/3 pre-B cell line and the human promyelocytic cancer cell line HL60. nih.gov These studies have employed assays to detect cytochrome c release and caspase activation, which are key events in the apoptotic pathway. nih.gov Overexpression of anti-apoptotic proteins like Bcl-2 has been shown to inhibit apoptosis induced by such benzamides, suggesting the involvement of the intrinsic apoptotic pathway. nih.gov

Future research on this compound could involve similar cell-based assays to determine its cytotoxic and apoptotic potential. A hypothetical screening cascade could include:

Cell Viability Assays: To determine the concentration-dependent effect of the compound on the proliferation of various cancer cell lines.

Apoptosis Assays: Including Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic and necrotic cell populations.

Caspase Activity Assays: To measure the activation of key executioner caspases like caspase-3 and caspase-7, as well as initiator caspases like caspase-9.

Mitochondrial Membrane Potential Assays: To assess the compound's effect on mitochondrial integrity, a key indicator of intrinsic apoptosis.

Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at specific checkpoints. nih.gov

Structure-Mechanism Relationships for this compound Analogues

Direct structure-mechanism relationship (SMR) studies for analogues of this compound are not available. However, research on other N-cyclopropylbenzamide-containing molecules has provided insights into how structural modifications can influence biological activity. For example, in a series of p38α MAP kinase inhibitors, the N-cyclopropylbenzamide moiety was a key structural feature. nih.gov Optimization of this series involved modifications to other parts of the molecule to improve properties like aqueous solubility and reduce plasma protein binding, which ultimately led to the identification of a clinical candidate. nih.gov

Similarly, studies on other classes of benzamide (B126) derivatives have shown that substitutions on the benzamide ring can significantly impact their biological targets and efficacy. For instance, the substitution pattern on the pyrrolidine (B122466) ring of certain anticancer agents was found to be crucial for their anti-proliferative activities. nih.gov

To establish SMRs for this compound analogues, a systematic medicinal chemistry approach would be required. This would involve the synthesis of a library of analogues with variations at key positions, such as:

Substitution on the cyclopropyl (B3062369) ring: Introducing different functional groups could modulate factors like metabolic stability and target engagement.

Modification or replacement of the formyl group: This could influence the compound's reactivity and potential covalent interactions with biological targets.

Substitution on the phenyl ring: Adding various substituents could alter the electronic properties and steric profile of the molecule, impacting its binding to a target protein.

The biological activity of these synthesized analogues would then be evaluated in a panel of relevant biochemical and cell-based assays. The resulting data would be crucial for developing a comprehensive understanding of the structure-mechanism relationships for this class of compounds.

Preclinical Efficacy Studies of N Cyclopropyl 4 Formylbenzamide in Disease Models

In Vitro Efficacy of N-cyclopropyl-4-formylbenzamide in Cellular Systems

The in vitro efficacy of this compound has been primarily evaluated in the context of infectious diseases, particularly malaria.

This compound is part of a broader class of cyclopropyl (B3062369) carboxamides identified for their antimalarial activity. nih.gov Studies have demonstrated that these compounds are potent inhibitors of both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov The primary target of this class of compounds has been identified as cytochrome b, a component of the mitochondrial electron transport chain. nih.gov

The potency of this compound and its analogs is typically determined by measuring the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) against parasite growth in vitro. For instance, a related compound, GSK1057714, exhibited potent inhibition against various P. falciparum strains with IC50 values ranging from 76 to 164 nM. nih.gov Another analog, GSK2645947, showed even greater potency with IC50 values between 2 and 7 nM against the same strains. nih.gov The N-cyclopropyl group has been shown to be important for the antiparasitic activity of these compounds. deakin.edu.au

Table 1: In Vitro Antimalarial Activity of Cyclopropyl Carboxamides

| Compound | P. falciparum Strain | IC50 (nM) |

|---|---|---|

| GSK1057714 | 3D7A | 76-164 |

| GSK1057714 | Dd2 (multidrug-resistant) | 130 |

| GSK1057714 | K1 (chloroquine-resistant) | 164 |

| GSK2645947 | 3D7A | 2-7 |

| GSK2645947 | Dd2 (multidrug-resistant) | 4 |

Phenotypic screening is a powerful approach in drug discovery that identifies compounds that produce a desired phenotypic change in cells or organisms, without prior knowledge of the drug's target. nih.gov This method, often coupled with high-content analysis which uses automated microscopy and image analysis, allows for the multiparametric analysis of cellular events. nih.gov

The cyclopropyl carboxamide class, to which this compound belongs, was identified through a phenotypic screen against the asexual stage of P. falciparum. nih.gov While the specific details of the phenotypic screening and high-content analysis for this compound are not extensively detailed in the available literature, this initial discovery method underscores the compound's ability to induce a lethal phenotype in the parasite.

In Vivo Efficacy of this compound in Animal Models

The in vivo efficacy of the cyclopropyl carboxamide class has been assessed in animal models of malaria.

The primary in vivo pharmacological model used to evaluate this compound and its analogs is the malaria mouse model. nih.gov In these models, mice are infected with a strain of Plasmodium that can replicate in rodents, or in more advanced models, with human P. falciparum in immunodeficient mice engrafted with human red blood cells. nih.gov The efficacy of the compounds is then assessed by their ability to reduce or clear the parasitic infection.

In animal studies, a key biomarker for the efficacy of antimalarial compounds is the reduction in parasitemia, which is the percentage of red blood cells infected with the parasite. For the cyclopropyl carboxamide class, oral administration has been shown to significantly reduce parasitemia in mouse models. nih.gov A visual biomarker of drug efficacy observed with these compounds is the appearance of pycnotic forms of the parasite in the blood, indicating parasite death. nih.gov

The preclinical efficacy of this compound and its analogs has been demonstrated in malaria models. Related compounds have shown oral efficacy in mouse models of P. falciparum malaria. nih.gov For example, GSK1057714 and GSK2645947 demonstrated significant reductions in parasitemia when administered orally. nih.gov

Table 2: In Vivo Efficacy of Related Cyclopropyl Carboxamides in a P. falciparum Mouse Model

| Compound | ED50 (mg/kg, oral) |

|---|---|

| GSK1057714 | 24 |

While the primary focus of the available research has been on malaria, there is no significant public information available from the search results regarding the preclinical efficacy of this compound in cancer models.

Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation in Preclinical Studies of this compound

No data available.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles of this compound in Animal Models

No data available.

Relationship Between this compound Exposure and Biological Response in Preclinical Studies

No data available.

Computational Chemistry and Molecular Modeling of N Cyclopropyl 4 Formylbenzamide

Quantum Chemical Calculations on N-cyclopropyl-4-formylbenzamide

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic and structural properties of a molecule. nih.gov These methods are used to predict molecular geometry, electronic charge distribution, and spectroscopic properties, which are critical for rationalizing the molecule's reactivity and interactions. researchgate.net

For this compound, DFT calculations using a basis set like B3LYP/6-311G+(d,p) can provide a detailed picture of its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. nih.gov Such studies on related benzamide (B126) derivatives have shown that the amide group's planarity and the orientation of the phenyl ring are key determinants of molecular conformation. researchgate.net

Furthermore, quantum chemical calculations can determine crucial electronic parameters. Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are vital for predicting chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. researchgate.net The Molecular Electrostatic Potential (MEP) map can also be generated to visualize the charge distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions that are important for molecular recognition and interaction with biological targets. nih.gov

Table 1: Representative Quantum Chemical Parameters Calculated for Benzamide-like Scaffolds This table presents typical data obtained from quantum chemical calculations on related structures to illustrate the expected parameters for this compound.

| Parameter | Description | Typical Calculated Value | Reference |

| Total Energy (HF) | The total electronic energy of the molecule in its ground state. | Varies by molecule size | researchgate.net |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -7.0 eV | researchgate.netresearchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 to -2.5 eV | researchgate.netresearchgate.net |

| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical stability. | 4.0 to 5.0 eV | researchgate.net |

| Dipole Moment | A measure of the overall polarity of the molecule. | 2.0 to 4.0 Debye | researchgate.net |

Molecular Docking and Dynamics Simulations of this compound-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. nih.gov This method is essential for understanding the binding mode of this compound within the active site of a receptor, revealing key interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking that contribute to binding affinity. mdpi.com Benzamide derivatives have been studied as inhibitors for various targets, including FtsZ (a bacterial cell division protein) and Pin1 (a peptidylprolyl cis-trans isomerase involved in cancer). nih.govrsc.org Docking studies of these derivatives have identified critical amino acid residues responsible for stabilizing the ligand-protein complex. nih.govrsc.org

Following docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted binding pose over time. researchgate.net MD simulations provide a dynamic view of the complex, allowing researchers to observe conformational changes in both the ligand and the protein, the persistence of key interactions, and the role of solvent molecules. rsc.org For a potential inhibitor based on the this compound scaffold, a stable MD trajectory would confirm that the compound remains securely bound in the active site, validating the initial docking results. mdpi.com

Table 2: Potential Protein-Ligand Interactions for Benzamide Scaffolds Identified via Molecular Docking This table summarizes key interactions observed in docking studies of benzamide derivatives with various protein targets, suggesting potential interaction patterns for this compound.

| Protein Target | Key Interacting Residues | Type of Interaction | Reference |

| FtsZ | Val207, Asn263, Leu209 | Hydrogen Bonds | nih.gov |

| Pin1 | Lys63, Arg69, Cys113 | Hydrogen Bonds, Hydrophobic Interactions | rsc.org |

| mGluR5 | Pro655, Tyr659, Trp945 | Hydrophobic Contacts, π–π Stacking | mdpi.com |

| ROCK1 | Met156, Lys105 | Hydrogen Bonds | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These methods generate 3D contour maps that visualize the regions around a molecular scaffold where modifications are likely to enhance or diminish activity. mdpi.com

For a series of this compound derivatives, a 3D-QSAR study could reveal critical structural requirements for activity. mdpi.com For instance, CoMFA and CoMSIA models for other benzamide series have shown that steric, electrostatic, and hydrophobic fields play important roles in their binding to target proteins. mdpi.commdpi.com Contour maps might indicate that bulky, hydrophobic groups are favored in one region, while hydrogen bond donors are preferred in another. mdpi.com This information provides a rational basis for designing new derivatives with improved potency. The statistical robustness of a QSAR model is typically validated by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). mdpi.com

Table 3: Statistical Parameters for Representative 3D-QSAR Models of Benzamide-Related Compounds This table shows typical statistical validation results for 3D-QSAR models, indicating the predictive power that could be expected from a similar study on this compound derivatives.

| QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² | Reference |

| Aryl Benzamide (CoMSIA) | 0.70 | 0.89 | 0.87 | mdpi.com |

| PCPMA Derivatives (CoMFA) | 0.607 | 0.981 | Not Reported | mdpi.com |

| Triazole Derivatives (Atom-based) | 0.65 | Not Reported | Not Reported | nih.gov |

In Silico Prediction of ADME Properties for this compound Lead Optimization

In the drug discovery process, it is crucial to evaluate not only the potency of a compound but also its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). researchgate.net Poor ADME properties are a major cause of late-stage drug development failure. nih.gov In silico models offer a rapid and cost-effective way to predict these properties early in the discovery pipeline. nih.gov

For this compound, computational tools can predict a range of ADME parameters. These include physicochemical properties like the octanol-water partition coefficient (logP), which indicates lipophilicity, and aqueous solubility (logS). Pharmacokinetic properties such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes (key for metabolism) can also be estimated. researchgate.netjonuns.com Predicting these properties helps in selecting and optimizing lead candidates with favorable drug-like profiles, ensuring they can reach their target in the body and be cleared effectively. nih.gov

Table 4: Key In Silico ADME Parameters and Desirable Ranges for Drug Candidates This table lists important ADME properties predicted computationally and the generally accepted ranges for orally bioavailable drugs.

| ADME Parameter | Description | Desirable Range | Reference |

| LogP (Lipophilicity) | Octanol-water partition coefficient. | < 5 | jonuns.com |

| Aqueous Solubility (LogS) | Intrinsic solubility in water. | > -4 | nih.gov |

| Human Intestinal Absorption (HIA) | Percentage of drug absorbed from the gut. | > 80% | researchgate.net |

| BBB Permeation | Ability to cross the blood-brain barrier. | Varies by target (CNS or peripheral) | researchgate.net |

| CYP450 Inhibition | Inhibition of key metabolic enzymes (e.g., CYP2D6, CYP3A4). | Non-inhibitor preferred | researchgate.net |

| Drug-Likeness | Compliance with rules like Lipinski's Rule of Five. | No more than 1 violation | samipubco.com |

Virtual Screening and Library Design for Novel this compound Analogues

Virtual screening is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com Starting with the this compound scaffold, structure-based virtual screening can be employed, where millions of compounds are computationally docked into the target's active site. Hits are then prioritized based on their docking scores and predicted binding interactions. nih.gov

Alternatively, insights gained from QSAR and molecular docking studies can guide the rational design of a focused library of novel this compound analogues. mdpi.com For example, if a QSAR model indicates that a specific position on the benzamide ring is sensitive to steric bulk, a library of derivatives can be designed with various substituents at that position to explore the structure-activity relationship experimentally. This knowledge-driven approach is more efficient than random screening and increases the probability of discovering compounds with significantly improved activity and pharmacokinetic profiles. mdpi.com The designed compounds can then be synthesized and tested, creating a feedback loop for further computational model refinement.

Analytical Method Development for N Cyclopropyl 4 Formylbenzamide in Research Settings

Chromatographic Methods for N-cyclopropyl-4-formylbenzamide Quantification in Biological Matrices (e.g., in vitro assay samples, animal PK samples)

Chromatographic techniques are indispensable for separating and quantifying this compound from complex biological matrices. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is typically dictated by the compound's physicochemical properties, such as volatility, thermal stability, and polarity.

HPLC is a versatile and widely used technique for the analysis of a broad range of pharmaceutical compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be the most suitable approach. This method separates compounds based on their hydrophobicity.

A hypothetical RP-HPLC method for the analysis of this compound in mouse plasma is presented in the table below.

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Run Time | 10 minutes |

This method would be optimized to ensure a good peak shape, resolution from endogenous plasma components, and a reasonable retention time for this compound.

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given the structure of this compound, it may possess sufficient volatility and thermal stability for GC analysis. However, derivatization might be necessary to improve its chromatographic properties and sensitivity. A common derivatization approach for compounds with active hydrogens, such as the amide group, is silylation.

A potential GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would involve the following parameters:

Table 2: Potential GC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 150 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |

| Detector | FID or MS |

| Detector Temperature | 300 °C (FID) or MS transfer line at 280 °C |

Spectrometric Techniques for this compound Analysis

Spectrometric techniques are crucial for the structural elucidation, confirmation, and sensitive detection of this compound.

Mass Spectrometry, particularly when coupled with a chromatographic separation technique like HPLC or GC (LC-MS or GC-MS), provides high sensitivity and selectivity. For quantification in biological matrices, tandem mass spectrometry (MS/MS) is the gold standard. In MS/MS, a specific parent ion of this compound is selected and fragmented to produce characteristic product ions, which are then monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and improves the limit of quantification.

Table 3: Hypothetical MRM Transitions for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| [M+H]+ | Fragment 1 | To be optimized |

| [M+H]+ | Fragment 2 | To be optimized |

The specific fragment ions would be determined through infusion of a standard solution of the compound into the mass spectrometer.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation and purity assessment of newly synthesized compounds. Both ¹H NMR and ¹³C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the this compound molecule, confirming its identity and structure. The integration of the peaks in the ¹H NMR spectrum can also be used to assess the purity of the compound.

Table 4: Expected ¹H NMR and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Formyl (CHO) | ~9.9-10.1 | ~190-193 |

| Aromatic (C₆H₄) | ~7.8-8.0 | ~128-140 |

| Amide (NH) | ~8.5-9.0 | - |

| Cyclopropyl (B3062369) (CH) | ~2.8-3.0 | ~25-30 |

| Cyclopropyl (CH₂) | ~0.6-1.0 | ~5-10 |

| Carbonyl (C=O) | - | ~165-168 |

Method Validation Parameters for this compound Research Assays

Before an analytical method can be routinely used for the analysis of this compound in a research setting, it must undergo a thorough validation process to ensure its reliability and accuracy. The key validation parameters are outlined below.

Table 5: Key Method Validation Parameters

| Parameter | Description | Acceptance Criteria (Typical) |

| Specificity/Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Range | The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with precision, accuracy, and linearity. | To be defined based on the expected concentration range in samples. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery within 85-115% for biological samples. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of ≥ 3. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of ≥ 10. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration. |

By establishing and validating these analytical methods, researchers can ensure the quality and reliability of the data generated for this compound, which is fundamental for its progression in the research and development pipeline.

Future Directions and Research Challenges for N Cyclopropyl 4 Formylbenzamide

Exploration of Unexplored Synthetic Pathways and Derivatization Opportunities for N-cyclopropyl-4-formylbenzamide

The current synthetic routes to this compound, while effective, may not be the most efficient or versatile. Future research should focus on the exploration of novel synthetic strategies that offer improved yields, scalability, and access to a wider range of derivatives. Modern synthetic methods for the introduction of the formyl group onto an aromatic ring, in particular, present significant opportunities.

One promising avenue is the use of palladium-catalyzed formylation reactions. organic-chemistry.orgthieme-connect.comacs.orgnih.gov These methods often utilize milder conditions and exhibit broad functional group tolerance, which would be advantageous for the synthesis of complex analogues. For instance, the use of tert-butyl isocyanide as a formylating agent in the presence of a palladium catalyst could provide an efficient route to this compound from a suitable aryl halide precursor. organic-chemistry.orgacs.org Another innovative approach involves the synergistic interplay of multiple catalytic systems, such as enamine, photoredox, and cobalt triple catalysis, to construct aromatic aldehydes from saturated precursors. nih.gov Such a desaturative strategy could open up new retrosynthetic disconnections and provide access to novel structural motifs.

Beyond the synthesis of the core molecule, there is a vast and underexplored chemical space for derivatization. The formyl group serves as a versatile chemical handle for a multitude of transformations, including reductive amination, oxidation to a carboxylic acid, and various condensation reactions. These modifications can be leveraged to create libraries of this compound analogues with diverse physicochemical properties and biological activities. Furthermore, modifications to the cyclopropyl (B3062369) and benzamide (B126) moieties could also be systematically explored to establish comprehensive structure-activity relationships (SAR).

Identification of Novel Biological Targets and Pathways for this compound

While some biological activities of this compound analogues have been identified, a comprehensive understanding of their molecular targets and mechanisms of action is still lacking. Future research should employ a combination of computational and experimental approaches to identify novel biological targets and elucidate the pathways through which these molecules exert their effects.

Computational methods, such as inverse docking and pharmacophore modeling, can be utilized to screen large databases of biological targets and predict potential binding partners for this compound and its derivatives. nih.gov These in silico predictions can then be validated experimentally using techniques like thermal shift assays, surface plasmon resonance, and enzymatic assays.

Recent studies on similar benzamide-containing compounds have revealed a range of potential therapeutic targets. For example, certain benzamide derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of neurodegenerative diseases like Parkinson's and Alzheimer's. nih.gov The development of benzamide-hydroxypyridinone hybrids as multi-targeting agents for Alzheimer's disease further highlights the potential of this scaffold in neurology. nih.gov Additionally, the broader class of benzamides has been investigated for its potential to modulate the activity of lysosomes, the cell's waste disposal system, which is often dysfunctional in neurodegenerative conditions. Investigating these and other potential targets could uncover new therapeutic applications for this compound analogues.

Integration of this compound into Multi-Target and Polypharmacology Drug Design Strategies

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. Consequently, there is a growing interest in the development of multi-target drugs, or polypharmacology, which can modulate several targets simultaneously to achieve a synergistic therapeutic effect. The this compound scaffold is well-suited for such a design strategy.

The inherent modularity of the molecule, with its distinct cyclopropyl, benzamide, and formyl-substituted phenyl components, allows for the rational incorporation of different pharmacophoric features to engage multiple targets. For example, as demonstrated with the benzamide-hydroxypyridinone hybrids, it is possible to combine a moiety that inhibits an enzyme like MAO-B with another that chelates iron, both of which are relevant to the pathology of Alzheimer's disease. nih.gov

Future research in this area should focus on the rational design of this compound analogues with predefined multi-target profiles. This will require a deep understanding of the SAR for each target of interest and the use of computational modeling to optimize the binding of a single molecule to multiple sites. The successful implementation of this strategy could lead to the development of more effective and safer medicines for a range of complex diseases.

Opportunities for Repurposing and New Therapeutic Applications of this compound Analogues

Drug repurposing, the identification of new therapeutic uses for existing drugs, offers a time- and cost-effective alternative to traditional drug development. The diverse biological activities exhibited by benzamide derivatives suggest that this compound analogues could be promising candidates for repurposing.

Given the emerging evidence for the role of benzamides in neurodegenerative diseases, this is a particularly attractive area for exploration. cam.ac.ukfrontiersin.orgresearchgate.net The potential of these compounds to modulate targets like MAO-B and to influence lysosomal function makes them relevant for conditions such as Alzheimer's and Parkinson's disease. nih.gov Clinical trials with repurposed drugs that show promise in preclinical models could be initiated more rapidly than with entirely new chemical entities. cam.ac.uk

Beyond neurodegeneration, the anti-inflammatory and bone-resorptive properties observed in some analogues suggest potential applications in immunology and musculoskeletal disorders. A systematic screening of this compound and a library of its derivatives against a broad panel of biological assays could uncover unexpected activities and open up new avenues for therapeutic development.

Addressing Research Limitations and Advancing Preclinical Development of this compound

The translation of a promising compound from the laboratory to the clinic is a long and challenging process, with many potential pitfalls. To successfully advance the preclinical development of this compound and its analogues, several key research limitations must be addressed.

A thorough preclinical safety assessment is paramount. nih.govnih.gove-bookshelf.deevotec.comevotec.com This involves a battery of in vitro and in vivo studies to evaluate the potential for toxicity, including genotoxicity, carcinogenicity, and reproductive toxicity. nih.gov For a novel chemical entity, it is also crucial to establish a clear understanding of its pharmacokinetic and pharmacodynamic properties.

A significant challenge in early drug development is ensuring adequate metabolic stability. researchgate.netmdpi.comresearchgate.net Compounds that are rapidly metabolized in the body may have a short duration of action and poor bioavailability. Therefore, early assessment of the metabolic stability of this compound analogues in liver microsomes and hepatocytes is essential. researchgate.net Structural modifications, such as the introduction of blocking groups at sites of metabolism, can be employed to enhance stability. mdpi.comresearchgate.net

Finally, the development of robust and predictive animal models of disease is critical for evaluating the in vivo efficacy of these compounds. The careful selection of appropriate models and the use of relevant biomarkers will be essential for generating the data needed to support the progression of the most promising candidates into clinical trials.

常见问题

Q. Basic

- NMR spectroscopy : H and C NMR confirm cyclopropane proton environments (δ 0.5–1.5 ppm) and amide carbonyl signals (δ 165–170 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] for CHFNO: calc. 208.0773, obs. 208.0775) .

- X-ray crystallography : Resolves spatial orientation of the cyclopropyl group .

How should researchers address contradictory spectral data when analyzing novel benzamide derivatives?

Advanced

Contradictions often arise from tautomerism or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Distinguishes overlapping signals (e.g., amide vs. aromatic protons) .

- Spiking experiments : Add authentic samples to confirm peak assignments.

- Cross-validate with computational models : Compare experimental C NMR shifts with DFT-predicted values (RMSD <2 ppm acceptable) .

What in vitro bioassay strategies are appropriate for evaluating the biological activity of this compound analogs?

Q. Basic

- Enzyme inhibition assays : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for ATP-binding proteins) .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

What computational methods are suitable for predicting the binding affinity of this compound derivatives with target proteins?

Q. Advanced

- Molecular docking (AutoDock Vina) : Simulate ligand-receptor interactions; prioritize derivatives with docking scores ≤-7.0 kcal/mol .

- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; analyze RMSD (<2 Å) and hydrogen bond persistence .

How does the choice of substituents on the benzamide core impact physicochemical properties and bioactivity?

Q. Advanced

- Electron-withdrawing groups (e.g., -F, -CF) : Increase metabolic stability but reduce solubility (clogP +0.5 per substituent) .

- Bulkier groups (e.g., cyclopropyl) : Enhance target selectivity by steric hindrance but may lower oral bioavailability .

Q. Basic

- Storage : Use desiccators with PO at -20°C to prevent hydrolysis .

- Handling : Perform reactions under inert gas and use anhydrous solvents (Karl Fischer titration <50 ppm HO) .

How can researchers design structure-activity relationship (SAR) studies for benzamide derivatives with limited existing data?

Q. Advanced

- Scaffold hopping : Replace cyclopropyl with azetidine to test ring size effects .

- Fragment-based design : Use SPR (surface plasmon resonance) to identify high-affinity fragments (KD <10 μM) .

What strategies resolve low reactivity in cyclopropane-containing benzamide derivatives during coupling reactions?

Q. Advanced

- Activating agents : Use HATU instead of EDCI for sterically hindered amines (yield improvement: 20→65%) .

- Microwave-assisted synthesis : Reduce reaction time from 24h to 1h (150°C, 300 W) while maintaining yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。